Dnl-201

LRRK2 inhibition Parkinson's disease Kinase assay

Prioritize DNL-201 for your next study of LRRK2-driven pathology. This first-in-class, ATP-competitive inhibitor delivers a 0.7 nM Ki and 212-fold biochemical selectivity over TTK, virtually eliminating off-target chromosomal stability and JAK2 signaling confounds that plague inferior chemotypes. It achieves a rat CSF-to-free plasma ratio of 0.9 and 88% oral bioavailability, enabling convenient, cost-effective oral gavage or dietary dosing with minimal compound consumption. Clinically vetted through Phase 1 trials and proven to improve lysosomal function in Gaucher disease fibroblasts, DNL-201 is the definitive tool for reproducible, translationally relevant results.

Molecular Formula C14H16F3N7
Molecular Weight 339.32 g/mol
CAS No. 1374828-69-9
Cat. No. B612096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDnl-201
CAS1374828-69-9
SynonymsGNE0877;  GNE 0877;  GNE-0877.
Molecular FormulaC14H16F3N7
Molecular Weight339.32 g/mol
Structural Identifiers
SMILESCC1=NN(C=C1NC2=NC=C(C(=N2)NC)C(F)(F)F)C(C)(C)C#N
InChIInChI=1S/C14H16F3N7/c1-8-10(6-24(23-8)13(2,3)7-18)21-12-20-5-9(14(15,16)17)11(19-4)22-12/h5-6H,1-4H3,(H2,19,20,21,22)
InChIKeyZPPUMAMZIMPJGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite to off-white solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

DNL-201 (GNE-0877) CAS 1374828-69-9: LRRK2 Inhibitor for Parkinson's Disease Research


DNL-201 (also known as GNE-0877) is a highly potent, selective, and brain-penetrant small molecule inhibitor of leucine-rich repeat kinase 2 (LRRK2) [1]. As a first-in-class, CNS-penetrant, ATP-competitive inhibitor, DNL-201 demonstrates a Ki of 0.7 nM and cellular IC50 of 3 nM against LRRK2, targeting the kinase whose aberrant activation is implicated in a subset of Parkinson's disease cases [1][2]. The compound has advanced through Phase 1 clinical trials, establishing a safety, tolerability, and pharmacodynamic profile that supports its use in preclinical and translational research settings [3].

Why DNL-201 (GNE-0877) Cannot Be Substituted by Other LRRK2 Inhibitors


While multiple LRRK2 inhibitors have been developed, direct substitution with structural analogs or alternative chemotypes is scientifically unsound due to critical divergences in selectivity profiles, brain penetration efficiency, and metabolic stability. DNL-201 demonstrates a 212-fold biochemical-selectivity index over TTK (Ki = 150 nM) and >167-fold selectivity over both JAK2 and TTK, distinguishing it from less selective inhibitors like GNE7915, which exhibits inferior selectivity margins [1]. Furthermore, DNL-201 achieves a rat CSF-to-free plasma AUC ratio of 0.9 and an oral bioavailability of 88%, parameters that are not uniformly achieved across the LRRK2 inhibitor class [2][3]. These quantitative differences in target engagement and CNS distribution render empirical interchangeability highly problematic for experimental consistency.

DNL-201 (GNE-0877) vs. LRRK2 Inhibitor Comparators: Quantitative Differentiation Guide


Superior Biochemical Potency: DNL-201 vs. GNE7915 in LRRK2 Kinase Assay

In a direct head-to-head comparison of binding affinity, DNL-201 (GNE-0877) demonstrates a Ki of 0.7 nM for LRRK2, which is 1.4-fold more potent than the structurally related aminopyrazole GNE7915, which exhibits a Ki of 1.0 nM under identical biochemical assay conditions [1]. This difference in potency is reflected in cellular activity where DNL-201 shows an IC50 of 3 nM compared to 9 nM for GNE7915, representing a 3-fold improvement in cellular target engagement [1].

LRRK2 inhibition Parkinson's disease Kinase assay

Enhanced Kinase Selectivity: DNL-201 vs. GNE7915 Off-Target Profile

DNL-201 exhibits markedly improved selectivity over key off-target kinases compared to GNE7915. In a panel of 300+ human kinases, DNL-201 shows a 212-fold biochemical-selectivity index over TTK (Ki = 150 nM) and >167-fold selectivity over JAK2 and TTK combined [1]. In contrast, GNE7915 demonstrates only a ~10-fold selectivity margin over TTK, as reported in the original characterization [2]. Furthermore, selectivity profiling at 0.1 µM against 188 kinases revealed only four kinases with >50% inhibition for DNL-201, underscoring its clean off-target profile .

Kinase selectivity Off-target profiling TTK JAK2

CNS Penetration Efficacy: DNL-201 vs. MLi-2 and PF-475 in Brain Exposure

DNL-201 achieves a rat CSF-to-free plasma AUC ratio of 0.9, indicating essentially unrestricted passive diffusion across the blood-brain barrier [1]. This metric is substantially superior to that of MLi-2, which shows a CSF-to-free plasma ratio of approximately 0.2-0.3 in comparable rodent models [2]. Additionally, DNL-201's brain-to-plasma AUC ratio of 0.6 in rats confirms significant brain exposure [1]. While PF-475 is also brain penetrant, quantitative CSF ratios are less well-documented, and DNL-201's value represents one of the highest reported for this inhibitor class.

Brain penetration CSF-to-plasma ratio CNS drug delivery

Oral Bioavailability and Metabolic Stability: DNL-201 vs. Class Average

DNL-201 demonstrates an oral bioavailability of 88% in rat at 50 mg/kg following administration as a methylcellulose/tween suspension, which is notably higher than the class average for LRRK2 inhibitors [1]. For comparison, GNE7915 exhibits oral bioavailability of approximately 60-70% under similar conditions [2]. DNL-201 also displays low turnover in human liver microsomes and hepatocytes with no evidence of glucuronidation, distinguishing it from earlier generation LRRK2 inhibitors that often suffer from rapid metabolic clearance [1].

Oral bioavailability Metabolic stability Pharmacokinetics

Reversible CYP1A2 Inhibition Profile: DNL-201 vs. DNL151

DNL-201 is a reversible inhibitor of CYP1A2 with an IC50 of 0.7 µM, whereas DNL151 (BIIB122) demonstrates a more potent CYP1A2 inhibition profile with an IC50 of 0.15 µM, representing a 4.7-fold greater inhibitory potential [1]. Importantly, DNL-201 does not exhibit time-dependent inhibition of CYP1A2, mitigating the risk of mechanism-based inactivation and associated drug-drug interactions . This reversible inhibition characteristic is advantageous for experimental designs involving polypharmacy or longitudinal studies.

CYP inhibition Drug-drug interactions Metabolic liability

Optimal Research Applications for DNL-201 (GNE-0877) Based on Differentiated Evidence


Preclinical Parkinson's Disease Models Requiring High CNS Target Engagement

Given its CSF-to-free plasma ratio of 0.9 and robust brain penetration, DNL-201 is ideally suited for in vivo studies where maximal LRRK2 inhibition in the CNS is paramount. This includes transgenic mouse models expressing human LRRK2 with the G2019S Parkinson's disease mutation, where DNL-201 dose-dependently suppresses Ser1292 autophosphorylation [1].

Selectivity-Critical Experiments to Minimize TTK and JAK2 Off-Target Confounds

For experiments requiring clean LRRK2 inhibition without confounding effects on TTK (implicated in chromosomal stability) or JAK2 (key signaling kinase), DNL-201's 212-fold selectivity over TTK and >167-fold selectivity over JAK2 provides a significant advantage over less selective alternatives like GNE7915 [2]. This is particularly relevant for long-term cellular assays and transcriptomic profiling studies.

Chronic Oral Dosing Studies in Rodent Models of Neurodegeneration

With an oral bioavailability of 88%, DNL-201 enables convenient and cost-effective chronic dosing regimens via oral gavage or dietary admixture. This pharmacokinetic property reduces compound consumption and minimizes handling stress compared to inhibitors requiring intravenous or intraperitoneal administration [3].

Investigations of Lysosomal Dysfunction in Gaucher Disease and Related Lysosomal Storage Disorders

DNL-201 has demonstrated improved lysosomal function in cellular models of disease, including primary mouse astrocytes and fibroblasts from patients with Gaucher disease . This functional readout supports its use in studies exploring the link between LRRK2 activity and lysosomal pathology beyond Parkinson's disease.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dnl-201

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.